

Comparative Analysis of Benzoisothiazole-Based Compounds: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromobenzo[D]isothiazole-3-carboxamide
CAS No.: 947691-81-8
Cat. No.: B1441965

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Executive Summary

This guide provides a rigorous technical analysis of benzoisothiazole scaffolds, specifically focusing on the 1,2-benzoisothiazole isomer. While often overshadowed by their isosteres (benzothiazoles and benzisoxazoles), benzoisothiazoles occupy a critical niche in two distinct fields: neuropsychopharmacology (as atypical antipsychotics) and industrial biocides (as antimicrobial agents).

This analysis contrasts the benzoisothiazole moiety against its structural analogs to isolate its unique pharmacophoric contributions.^[1] We present experimental protocols for synthesis, comparative receptor binding data for drug development, and antimicrobial efficacy metrics.

Part 1: Structural & Electronic Comparative Analysis

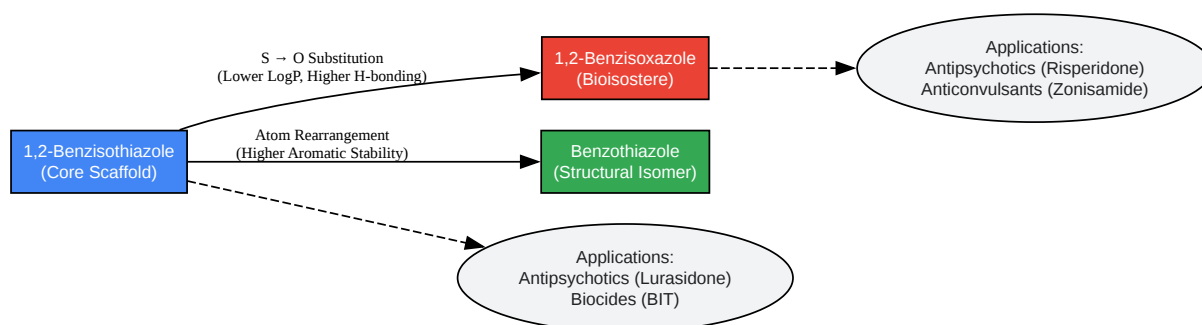
The benzoisothiazole ring system consists of a benzene ring fused to an isothiazole ring.^[2] Its physicochemical behavior is best understood by comparing it with its closest isosteres: Benzothiazole (sulfur/nitrogen swap) and Benzisoxazole (oxygen replaces sulfur).

Chemical Space & Isosterism

The substitution of the chalcogen atom (S vs. O) or the position of the heteroatoms significantly alters lipophilicity (

), aromaticity, and metabolic stability.

- 1,2-Benzisothiazole (S-N bond): The weak S-N bond is susceptible to nucleophilic attack, a feature exploited in its mechanism of action as a biocide (reaction with microbial thiols).
- 1,2-Benzisoxazole (O-N bond): More stable against nucleophiles but metabolically labile in vivo (reductive cleavage).
- Benzothiazole (C-S-C / C-N=C): Highly stable aromatic system; widely used in anticancer research but lacks the specific "thiol-reactivity" of the isothiazolinone subclass.



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Figure 1: Structural relationship and functional divergence between benzoisothiazole and its primary isosteres.

Part 2: Therapeutic Performance Analysis

Neuropsychiatry: The 1,2-Benzisothiazole Advantage

In medicinal chemistry, the 1,2-benzisothiazole piperazine moiety is a "privileged structure" for GPCR modulation. The key comparison here is between Lurasidone (benzoisothiazole) and

Ziprasidone (benzothiazole) versus the benzisoxazole-based Risperidone.

Receptor Binding Profile (Affinity

in nM)

The benzothiazole derivatives exhibit a distinct "metabolic friendliness" profile compared to other atypicals, largely due to negligible affinity for Histamine H1 and Muscarinic M1 receptors.

[3]

Receptor Target	Function	Lurasidone (nM)	Ziprasidone (nM)	Risperidone (nM)	Clinical Implication
5-HT7	Serotonin	0.5	6.0	6.6	Pro-cognitive effects; antidepressant synergy.
D2	Dopamine	1.0	4.8	3.0	Antipsychotic efficacy (Positive symptoms).
5-HT2A	Serotonin	0.5	0.4	0.5	Reduced EPS liability.
5-HT1A	Serotonin	6.4 (Partial Agonist)	3.4 (Agonist)	420	Anxiolytic effects; cognitive improvement.
H1	Histamine	>1,000	47	20	Low sedation/weight gain risk for Lurasidone.
M1	Muscarinic	>1,000	>1,000	>1,000	Low risk of dry mouth/constipation.

Data compiled from Ishibashi et al. (2010) and comparative FDA pharmacology reviews.

Key Insight: Lurasidone displays the highest affinity for 5-HT7, a receptor increasingly linked to cognitive enhancement and mood regulation.^[3] This distinguishes the benzoisothiazole class from the benzisoxazoles (Risperidone), which rely more heavily on pure D2/5-HT2A antagonism.

Antimicrobial Efficacy: Benzoisothiazolinones (BIT)

Unlike the pharmaceutical derivatives, industrial benzoisothiazoles (specifically 1,2-benzisothiazolin-3-one) act as electrophiles.

- Mechanism: The N-S bond is cleaved by nucleophilic attack from microbial thiols (cysteine residues in proteins), forming a disulfide bond that inactivates essential enzymes.[2]
- Comparison:
 - BIT (Benzoisothiazole): High activity against Gram-positive bacteria (MIC ~1-5 ppm).
 - Benzisoxazole derivatives: generally inactive as biocides due to the stability of the O-N bond preventing the ring-opening mechanism required for thiol conjugation.

Part 3: Experimental Protocols

Synthesis of 1,2-Benzisothiazolin-3-one (BIT)

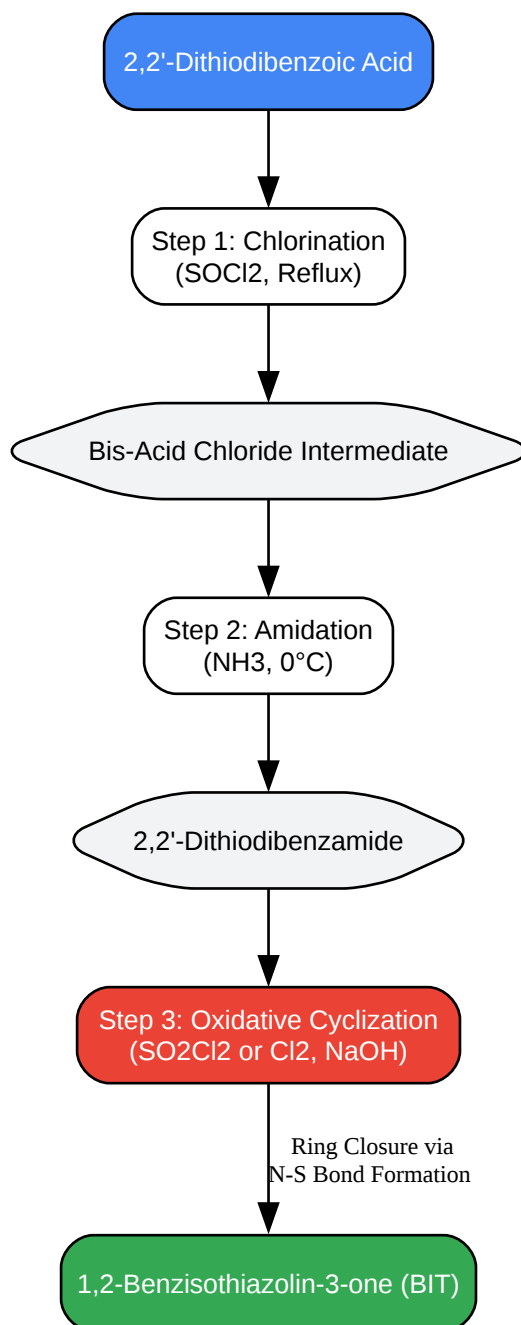
This protocol describes the oxidative cyclization route, which is the industry standard for generating the core scaffold used in both biocides and drug intermediates.

Reagents:

- 2,2'-Dithiodibenzoic acid (Precursor)[2][4][5]
- Thionyl chloride ()
- Sulfuryl chloride () or Chlorine gas ()
- Ammonia () [6]

Workflow:

- Acid Chloride Formation:
 - Suspend 2,2'-dithiodibenzoic acid (10 mmol) in dichloroethane.
 - Add catalytic DMF and excess thionyl chloride. Reflux for 4 hours until clear.
 - Evaporate solvent to obtain the bis-acid chloride.
- Amidation:
 - Dissolve residue in anhydrous THF.
 - Cool to 0°C. Bubble dry
gas or add aqueous ammonia dropwise.
 - Precipitate 2,2'-dithiodibenzamide.^[2] Filter and dry.^[7]
- Oxidative Cyclization (The Critical Step):
 - Suspend the amide in alkaline water (NaOH) or organic solvent (CCl₄).
 - Add Sulfuryl Chloride (1.1 eq) dropwise at room temperature.
 - Mechanism:^[2]^[4]^[6] The disulfide bond is cleaved, and the nitrogen attacks the sulfur cation to close the ring.
 - Yield: Typically 85-90%.



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Figure 2: Oxidative cyclization pathway for the synthesis of the benzoisothiazole core.

Receptor Binding Assay Protocol (Membrane Preparation)

To validate the affinity of a new benzoisothiazole derivative against 5-HT7 (as per the Lurasidone profile):

- Transfection: Use CHO cells stably expressing human 5-HT7 receptors.
- Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 mins. Resuspend pellet.
- Incubation:
 - Radioligand:

(0.5 nM).
 - Test Compound:

to

M.
 - Non-specific binding defined by 10 μ M Serotonin.
- Analysis: Incubate 60 mins at 27°C. Filter through GF/B filters. Count radioactivity. Calculate and convert to using the Cheng-Prusoff equation.

Part 4: ADME & Toxicity Profile

The benzoisothiazole scaffold presents specific metabolic considerations compared to benzothiazoles.

- Metabolic Stability: The isothiazole ring is generally susceptible to reductive cleavage by cytochrome P450 enzymes and cytosolic reductases.
 - Major Metabolite: Cleavage of the S-N bond often yields 2-mercaptobenzamide derivatives.
- Toxicity (BIT Biocides):

- Skin Sensitization: High. BIT is a known contact allergen due to its protein-reactive mechanism.
- Environmental: Rapidly biodegradable in soil (unlike some halogenated benzothiazoles), making it a preferred "green" biocide.

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